

solubility of 1,5-Dimethyl-3-ethoxycarbonylpyrazole in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,5-Dimethyl-3-ethoxycarbonylpyrazole
Cat. No.:	B1585288

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** in Organic Solvents

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** (CAS 5744-51-4). Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the physicochemical properties of the compound that govern its solubility. In the absence of extensive published quantitative data, this guide offers a robust framework for predicting solubility based on theoretical principles and provides a detailed, field-proven experimental protocol for its empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for applications ranging from reaction optimization to formulation development.

Introduction: The Critical Role of Solubility

1,5-Dimethyl-3-ethoxycarbonylpyrazole, also known as ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) The utility of such compounds in

these fields is fundamentally linked to their solubility. Understanding how this molecule behaves in various organic solvents is paramount for:

- Synthetic Chemistry: Choosing appropriate solvents for reactions to ensure reactants are in the same phase, which influences reaction kinetics and yield.[\[1\]](#)
- Purification: Developing effective crystallization, extraction, and chromatographic methods.
- Drug Development: Enabling formulation of drug candidates for preclinical and clinical studies, as solubility directly impacts bioavailability.
- Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR.

This guide provides the foundational knowledge and practical tools to understand and experimentally determine the solubility of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**.

Physicochemical Profile and Structural Analysis

The solubility of a compound is dictated by its molecular structure. The key physicochemical properties of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** are summarized below.

Property	Value	Source
IUPAC Name	ethyl 1,5-dimethylpyrazole-3-carboxylate	--INVALID-LINK--
Synonyms	1,5-Dimethyl-3-ethoxycarbonylpyrazole, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid ethyl ester	--INVALID-LINK--, --INVALID-LINK--
CAS Number	5744-51-4	--INVALID-LINK--
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	168.19 g/mol	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
Melting Point	42-46 °C	--INVALID-LINK--

Structural Features Influencing Solubility:

- Pyrazole Core: The five-membered aromatic ring with two nitrogen atoms contributes to the molecule's polarity. However, unlike unsubstituted pyrazole, it lacks an N-H group, preventing it from acting as a hydrogen bond donor.[\[1\]](#)
- N-Methyl and C-Methyl Groups: These alkyl groups are nonpolar and increase the lipophilicity of the molecule, which can enhance solubility in less polar organic solvents.
- Ethyl Ester Group (-COOEt): This is a key feature. The carbonyl oxygen and the ether oxygen can act as hydrogen bond acceptors. This group adds significant polar character to the molecule, suggesting favorable interactions with polar solvents.

Overall, **1,5-Dimethyl-3-ethoxycarbonylpyrazole** can be classified as a molecule of intermediate polarity. It lacks strong hydrogen bond donating capabilities but can accept hydrogen bonds. This profile suggests it will be more soluble in polar aprotic and moderately polar protic solvents than in highly nonpolar or highly polar aqueous systems.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that substances with similar intermolecular forces are likely to be soluble in one another.

Solvent Classification and Predicted Solubility:

To systematically predict solubility, organic solvents can be categorized based on their polarity and hydrogen bonding capabilities.

Solvent Class	Representative Solvents	Polarity Index	Predicted Solubility of C ₈ H ₁₂ N ₂ O ₂	Rationale
Nonpolar	Hexane, Toluene, Cyclohexane	0.1 - 2.4	Low to Moderate	The molecule's polarity, arising from the pyrazole ring and ester group, is likely too high for significant solubility in purely nonpolar solvents. Toluene may show moderate solubility due to pi-pi stacking interactions with the pyrazole ring.
Polar Aprotic	Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	4.4 - 7.2	High	These solvents have significant dipole moments and can engage in dipole-dipole interactions with the solute. The lack of acidic protons in these solvents is not a hindrance, as the solute is not a strong hydrogen bond donor. The carbonyl and ether oxygens of the solute can

accept hydrogen bonds if the solvent has any capacity, but primarily dipole-dipole interactions will dominate.

These solvents can engage in dipole-dipole interactions and can also act as hydrogen bond donors to the ester group's oxygen atoms.

This dual interaction capability should lead to good solubility. Studies on similar compounds like 3,5-dimethylpyrazole have shown high solubility in alcohols like ethanol and butanol.^[4]

Polar Protic	Methanol, Ethanol, Isopropanol	3.9 - 5.1	High	
--------------	--------------------------------------	-----------	------	--

Generally, the solubility of solid compounds in organic solvents increases with temperature.^[1] This is because the additional thermal energy helps overcome the lattice energy of the solid and the entropy of the system increases upon dissolution.

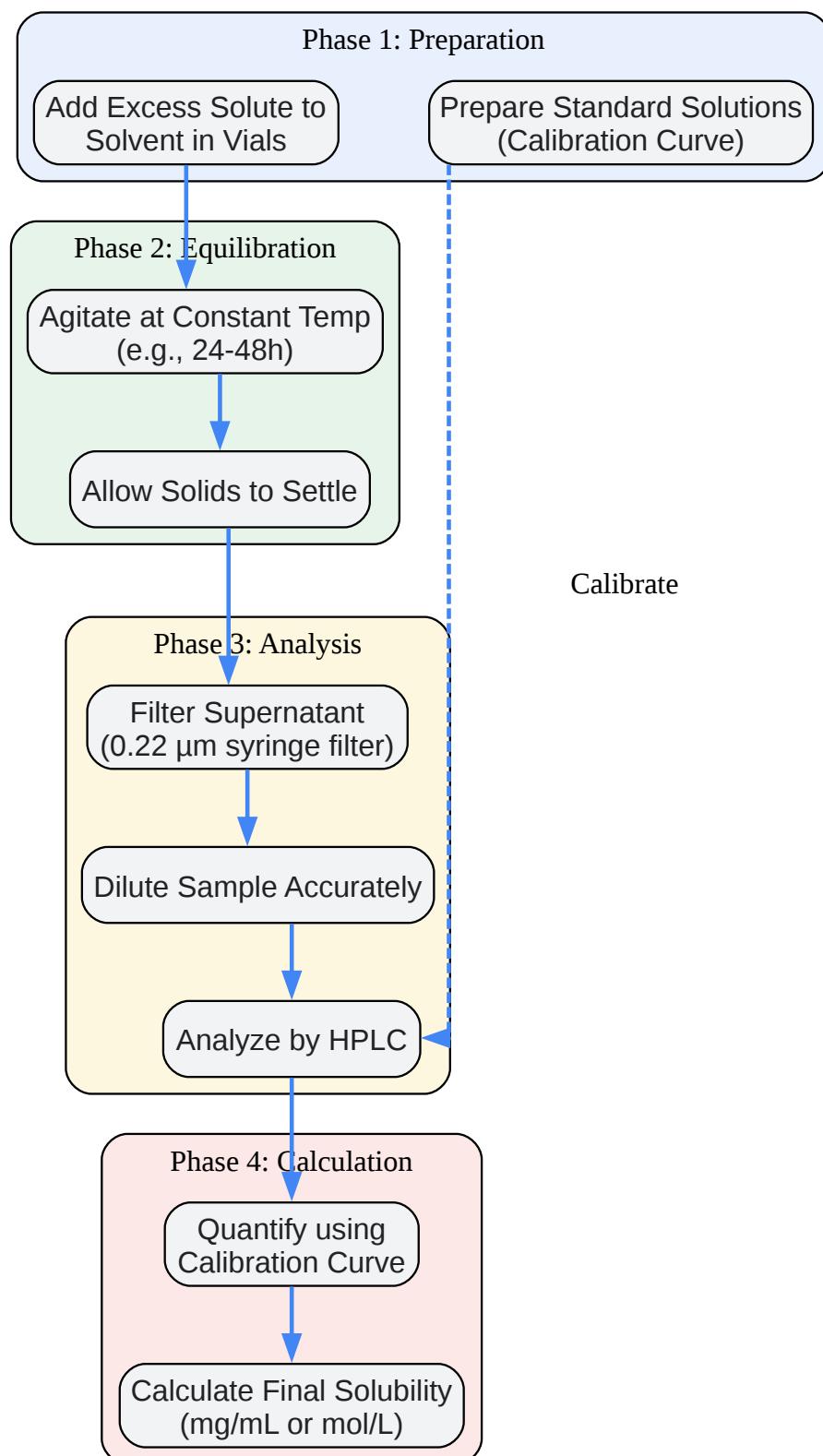
Experimental Protocol for Solubility Determination

The most reliable method for determining the solubility of a new compound is through empirical measurement. The isothermal saturation method is a robust and widely accepted technique.

Objective: To determine the saturation solubility of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

- **1,5-Dimethyl-3-ethoxycarbonylpyrazole** (purity >98%)
- Selected organic solvents (analytical grade)
- Scintillation vials or sealed tubes
- Thermostatically controlled shaker or incubator
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.22 µm, solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)


Step-by-Step Methodology

- Preparation of Standard Solutions:
 - Rationale: To create a calibration curve for quantifying the concentration of the dissolved compound.
 - Procedure: Accurately weigh a known mass of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration. Perform serial dilutions to create a series of standards (e.g., 5-6 standards) that bracket the expected solubility range.

- Sample Preparation (Saturation):
 - Rationale: To create a saturated solution where the solvent has dissolved the maximum amount of solute at a given temperature.
 - Procedure: Add an excess amount of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** to a vial containing a known volume (e.g., 2 mL) of the test solvent. An excess is critical to ensure saturation is reached and solid remains.
 - Expert Tip: "Excess" means enough solid should be clearly visible at the bottom of the vial after the equilibration period. A starting point could be 50-100 mg of solid in 2 mL of solvent.
- Equilibration:
 - Rationale: To allow the dissolution process to reach thermodynamic equilibrium.
 - Procedure: Seal the vials securely and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period.
 - Trustworthiness Check: Equilibrium is typically reached within 24-48 hours. To validate, take measurements at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.
- Sample Clarification and Dilution:
 - Rationale: To remove undissolved solid particles before analysis, which would otherwise lead to erroneously high results.
 - Procedure: Allow the vials to stand undisturbed at the equilibration temperature for approximately 1-2 hours to let the solid settle. Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
 - Expert Tip: Perform a known, accurate dilution of the filtered supernatant with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

- Quantification by HPLC:
 - Rationale: HPLC provides a precise and accurate method for determining the concentration of the solute in the filtered sample.
 - Procedure:
 - Analyze the prepared standard solutions to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has an R^2 value > 0.995 for linearity.
 - Inject the diluted, filtered samples from the solubility experiment.
 - Determine the peak area corresponding to the solute.
- Calculation:
 - Rationale: To convert the analytical measurement into a final solubility value.
 - Procedure:
 1. Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.
 2. Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution.
 3. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Isothermal Saturation Solubility Workflow.

Conclusion

While specific quantitative solubility data for **1,5-Dimethyl-3-ethoxycarbonylpyrazole** is not readily available in the public domain, a thorough understanding of its molecular structure and the principles of solubility allows for strong qualitative predictions. The compound is anticipated to exhibit high solubility in polar aprotic and polar protic organic solvents and lower solubility in nonpolar solvents. For researchers and drug development professionals requiring precise data, the isothermal saturation method detailed in this guide provides a robust, reliable, and self-validating protocol to generate high-quality solubility data. This essential data will empower informed decisions in process development, formulation, and synthetic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. research.unipd.it [research.unipd.it]
- 3. Solvent Miscibility Table sigmaaldrich.com
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of 1,5-Dimethyl-3-ethoxycarbonylpyrazole in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585288#solubility-of-1-5-dimethyl-3-ethoxycarbonylpyrazole-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com